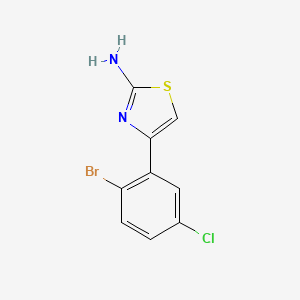

4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine

Description

Properties

Molecular Formula |

C9H6BrClN2S |

|---|---|

Molecular Weight |

289.58 g/mol |

IUPAC Name |

4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6BrClN2S/c10-7-2-1-5(11)3-6(7)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

InChI Key |

DFADCFSYUAOPBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSC(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine

General Synthetic Strategy

The synthesis of 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine typically involves two key stages:

- Formation of the thiazole ring substituted with the 2-bromo-5-chlorophenyl group.

- Introduction of the amino group at the 2-position of the thiazole ring.

The synthetic routes usually start from appropriately substituted halogenated phenyl precursors and thiourea or related sulfur-nitrogen sources to construct the thiazole ring.

Key Reaction Pathways

Cyclization of Substituted Phenyl Thioureas with α-Haloketones

One widely reported approach involves the reaction of substituted phenyl thioureas with α-bromo ketones bearing halogen substituents. For example:

- Step 1: Preparation of 2-bromo-5-chlorophenyl thiourea derivative.

- Step 2: Cyclocondensation with α-bromo ketone (e.g., 2-bromoacetophenone derivatives) under basic conditions to form the thiazole ring.

This method leverages the nucleophilicity of the thiourea sulfur and the electrophilicity of the α-bromo ketone, facilitating ring closure to yield the thiazol-2-amine core.

Direct Halogenation of Preformed Thiazol-2-amine Derivatives

Alternatively, some methods start with 4-phenyl-1,3-thiazol-2-amine derivatives and introduce bromine and chlorine substituents regioselectively on the phenyl ring via electrophilic aromatic substitution using bromine and chlorine sources under controlled conditions.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-amino-5-chlorobenzene thiourea + 2-bromoacetophenone derivative, K2CO3, DMF, reflux 3-7 h | Cyclocondensation to form thiazol-2-amine ring | 80-95% | Reaction temperature and solvent critical for yield |

| 2 | Purification by recrystallization from ethanol or methanol | Isolation of pure product | - | Ensures high purity for characterization |

Table 1: Typical reaction conditions and yields for thiazol-2-amine derivatives synthesis

Detailed Reaction Conditions and Optimization

Solvent Effects

- Dimethylformamide (DMF) is commonly used due to its polar aprotic nature, enhancing solubility of reactants and facilitating nucleophilic attack.

- Alternative solvents like ethanol , methanol , or toluene have been tested, but often yield lower conversion or require longer reaction times.

Base Selection

- Potassium carbonate (K2CO3) is preferred for its moderate basicity and compatibility with the reaction system.

- Other bases such as sodium acetate or triethylamine have been used but may affect reaction rate and yield.

Temperature and Time

- Refluxing the reaction mixture for 3 to 7 hours typically achieves optimal yields.

- Lower temperatures or shorter times result in incomplete cyclization; higher temperatures can cause decomposition.

Analytical Characterization Supporting Preparation

Characterization techniques validate the successful synthesis of 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Signals corresponding to thiazole protons and substituted phenyl ring; characteristic shifts for amino group |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at expected m/z for C9H5BrClN2S (approx. 213.48 g/mol) |

| Infrared Spectroscopy (IR) | Functional group identification | N-H stretching (~3300 cm^-1), C-S and aromatic C=C stretches |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single peak with retention time consistent with pure compound |

Research Discoveries and Improvements

- Recent studies emphasize environmentally friendly bromination steps, reducing bromine excess and waste (e.g., using sodium hypochlorite as oxidant in bromination steps) to improve sustainability without compromising yield or purity.

- Optimization of reaction pH during bromination and cyclization enhances selectivity and reduces by-products.

- Use of continuous flow reactors and microwave-assisted synthesis has been explored to shorten reaction times and improve scalability.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclocondensation of substituted thiourea with α-bromo ketones | 2-amino-5-chlorophenyl thiourea, 2-bromoacetophenone | K2CO3, DMF | Reflux 3-7 h | 80-95 | High yield, straightforward | Requires pure starting materials |

| Direct halogenation of phenyl-thiazol-2-amine | 4-phenyl-1,3-thiazol-2-amine | Bromine, chlorine sources | 15-30°C, controlled addition | 70-85 | Regioselective halogenation | Handling hazardous halogens |

| Environmentally optimized bromination | 2-amino-1,3,4-thiadiazole derivatives | Bromine, sodium hypochlorite | 20-25°C, acid medium | 85-90 | Reduced bromine use, less waste | Specific to related heterocycles |

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Antiproliferative Activities

Biological Activity

4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine is a thiazole derivative recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of halogen substituents (bromine and chlorine) enhances its biological activity by improving binding affinity to various molecular targets.

Chemical Structure and Properties

The chemical structure of 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine includes a thiazole ring fused with a substituted phenyl group. The thiazole moiety is known for its versatility in biological applications due to its ability to interact with various biological receptors and enzymes.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine have shown significant activity against a variety of bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

| Compound | Microbial Strain | Activity |

|---|---|---|

| 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine | E. coli | Inhibitory |

| 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine | S. aureus | Moderate |

| 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amines (various) | Pseudomonas aeruginosa | Effective |

Anticancer Activity

The anticancer potential of 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine has been evaluated against various cancer cell lines. It exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. For example, studies have reported IC50 values indicating significant antiproliferative activity against human breast adenocarcinoma cells (MCF7).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.15 | Apoptosis induction |

| MDA-MB-231 | 10.50 | Cell cycle arrest at G1 phase |

Enzyme Inhibition

Thiazole derivatives have also been studied for their ability to inhibit key enzymes involved in cancer progression and metabolic disorders. Notably, compounds structurally related to 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| VEGFR | 0.093 | Inhibition of angiogenesis |

| Tyrosinase | 0.045 | Melanin synthesis inhibition |

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Breast Cancer Study : A series of thiazole derivatives were tested for their anticancer effects on MCF7 cells. The results indicated that compounds with bromine and chlorine substitutions had enhanced activity compared to their non-substituted counterparts.

- Antimicrobial Resistance : Research focused on the development of new thiazole derivatives to combat antibiotic-resistant strains of bacteria demonstrated promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Q & A

Q. How does the bromo-chloro substitution pattern influence electronic properties compared to other halogenated analogs?

- Methodology :

- DFT Calculations : Gaussian 09 to compute Mulliken charges and frontier orbitals.

- Cyclic Voltammetry : Measure oxidation/reduction potentials to assess electron-withdrawing effects.

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in different solvents (e.g., ethanol vs. hexane).

- Example: A difluoromethoxy-thiazole derivative exhibited a 20 nm bathochromic shift due to increased conjugation .

Q. What in vitro models best predict in vivo pharmacokinetics for this compound?

- Methodology :

- Caco-2 Assays : Assess intestinal permeability.

- Microsomal Stability : Test hepatic metabolism using rat liver microsomes.

- Plasma Protein Binding : Equilibrium dialysis to determine free fraction.

- Reference: A morpholine-substituted thiazole showed low plasma binding (<80%), correlating with high bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.